molecular formula C14H19N5O6 B13376779 9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one

9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B13376779
M. Wt: 353.33 g/mol
InChI Key: JQVIHFVVMMXNPV-QQNFCMCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one is a complex organic molecule with significant biochemical and pharmacological properties It features a purine base structure, which is a key component in many biological molecules, including DNA and RNA

Properties

Molecular Formula

C14H19N5O6

Molecular Weight

353.33 g/mol

IUPAC Name

9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-1H-purin-6-one

InChI

InChI=1S/C14H19N5O6/c20-5-7-9(21)10(22)13(25-7)19-11-8(12(23)16-6-15-11)17-14(19)18-1-3-24-4-2-18/h6-7,9-10,13,20-22H,1-5H2,(H,15,16,23)/t7-,9?,10?,13-/m1/s1

InChI Key

JQVIHFVVMMXNPV-QQNFCMCUSA-N

Isomeric SMILES

C1COCCN1C2=NC3=C(N2[C@H]4C(C([C@H](O4)CO)O)O)N=CNC3=O

Canonical SMILES

C1COCCN1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=CNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one typically involves multi-step organic reactionsCommon reagents include halogenated purines, morpholine, and tetrahydrofuran derivatives, with reaction conditions often requiring controlled temperatures and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(1-piperidinyl)-1,9-dihydro-6H-purin-6-one
  • 1-{9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-9H-purin-6-yl}-2-hydroxy-1,2-dihydro-3,5-pyridinedicarbaldehyde

Uniqueness

The uniqueness of 9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .

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